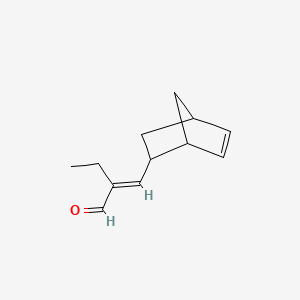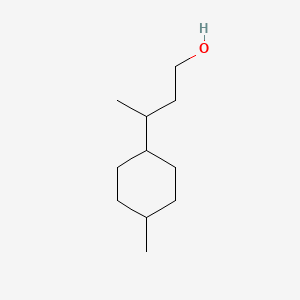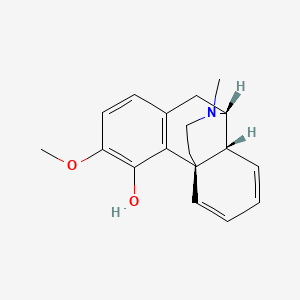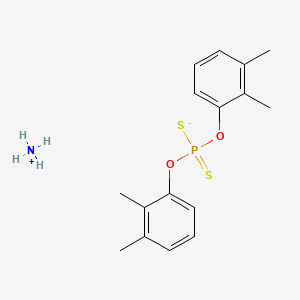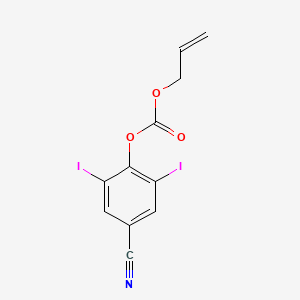
Iodobonil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodobonil, also known by its IUPAC name 4-(allyloxycarbonyloxy)-3,5-diiodobenzonitrile, is a synthetic nitrile herbicide. It has the molecular formula C₁₁H₇I₂NO₃ and a molecular mass of 455.0 g/mol . This compound is known for its ability to inhibit dihydropterate synthase, leading to slow chlorosis in plants . Although considered obsolete, it may still be available in some countries .
Preparation Methods
The synthesis of Iodobonil involves several steps. One common method includes the reaction of 4-cyano-2,6-diiodophenol with allyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, resulting in the formation of 4-(allyloxycarbonyloxy)-3,5-diiodobenzonitrile
Chemical Reactions Analysis
Iodobonil undergoes various chemical reactions, including:
Scientific Research Applications
Iodobonil has been primarily used as a herbicide. Its ability to inhibit dihydropterate synthase makes it effective in controlling certain types of weeds . due to its obsolescence, its use in scientific research has diminished. There are no significant applications in biology, medicine, or industry beyond its herbicidal properties .
Mechanism of Action
The mechanism of action of Iodobonil involves the inhibition of dihydropterate synthase, an enzyme crucial for the synthesis of folate in plants. This inhibition leads to a gradual yellowing (chlorosis) of the plant, ultimately resulting in its death . The molecular targets and pathways involved are specific to the folate biosynthesis pathway in plants.
Comparison with Similar Compounds
Iodobonil is similar to other nitrile herbicides, such as bromoxynil and ioxynil. its unique structure, featuring two iodine atoms, distinguishes it from these compounds. Bromoxynil and ioxynil also inhibit photosynthesis in plants but do so through different mechanisms and structural features .
Similar Compounds
- Bromoxynil
- Ioxynil
Properties
CAS No. |
25671-45-8 |
|---|---|
Molecular Formula |
C11H7I2NO3 |
Molecular Weight |
454.99 g/mol |
IUPAC Name |
(4-cyano-2,6-diiodophenyl) prop-2-enyl carbonate |
InChI |
InChI=1S/C11H7I2NO3/c1-2-3-16-11(15)17-10-8(12)4-7(6-14)5-9(10)13/h2,4-5H,1,3H2 |
InChI Key |
GGQDJKYTNRIKQS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)OC1=C(C=C(C=C1I)C#N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


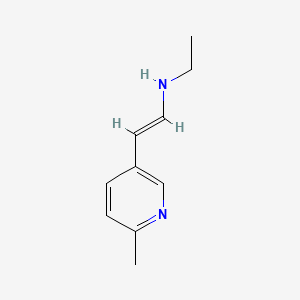
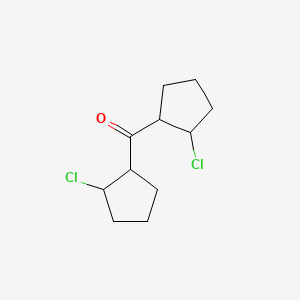
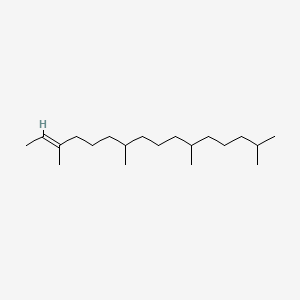
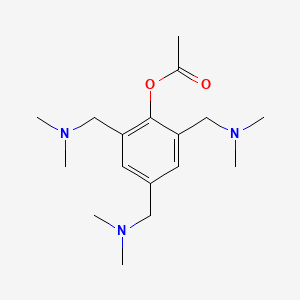

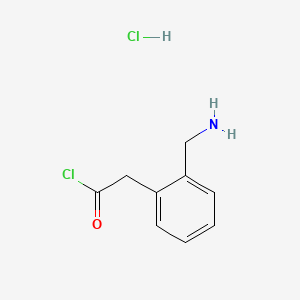
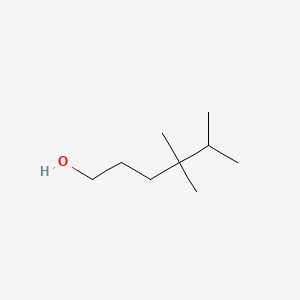
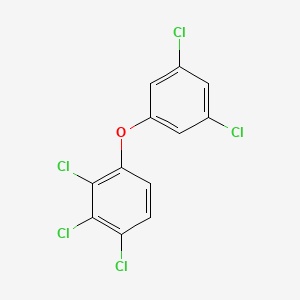

![1,1,2,3,3-Pentafluoro-3-[(trifluorovinyl)oxy]propene](/img/structure/B12664903.png)
